2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate
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Overview
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of sulfonyl, carbamoyl, and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL-2-OXOETHYL and 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, carbamoyl chlorides, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26ClNO7S |
---|---|
Molecular Weight |
544.0 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(3-chloro-4-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C27H26ClNO7S/c1-18-6-14-23(15-7-18)37(33,34)36-22-12-9-20(10-13-22)25(30)17-35-27(32)5-3-4-26(31)29-21-11-8-19(2)24(28)16-21/h6-16H,3-5,17H2,1-2H3,(H,29,31) |
InChI Key |
FYMUBPQKPFNLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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